o-Chlorophenylthioacetate
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6ClOS- |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
2-(2-chlorophenyl)ethanethioate |
InChI |
InChI=1S/C8H7ClOS/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11)/p-1 |
InChI Key |
BOCWLWBWNYIATQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)[S-])Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of o-Chlorophenylthioacetate and Related Compounds
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the known chemical properties of o-chlorophenylthioacetate (S-(2-chlorophenyl) ethanethioate) and structurally related compounds. Due to a notable lack of specific experimental data for this compound in publicly accessible literature, this document leverages data from the closely related compound, o-chlorophenyl thioacetic acid, and outlines general synthetic methodologies for S-aryl thioacetates. This guide aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of this class of molecules.
Core Chemical Properties
While specific experimental data for this compound is limited, the computed properties of the related o-chlorophenyl thioacetic acid (CAS RN: 18619-18-6) provide valuable insights into the expected characteristics of the target compound.
Table 1: Physicochemical Properties of o-Chlorophenyl Thioacetic Acid[1]
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₂S | PubChem |
| Molecular Weight | 202.66 g/mol | PubChem |
| IUPAC Name | 2-(2-chlorophenyl)sulfanylacetic acid | PubChem |
| CAS Number | 18619-18-6 | PubChem |
| XLogP3-AA | 2.7 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed) |
| Rotatable Bond Count | 3 | PubChem (Computed) |
| Exact Mass | 201.9855283 | PubChem (Computed) |
| Topological Polar Surface Area | 62.6 Ų | PubChem (Computed) |
| Heavy Atom Count | 12 | PubChem (Computed) |
| Formal Charge | 0 | PubChem (Computed) |
| Complexity | 163 | PubChem (Computed) |
Experimental Protocols
General Synthesis of S-Aryl Thioacetates
A general and efficient method for the preparation of S-aryl thioacetates involves the palladium-catalyzed coupling of aryl halides with potassium thioacetate. This method is noted for its tolerance of a wide range of functional groups.
Reaction Scheme:
Caption: General synthesis of S-Aryl Thioacetates.
Detailed Methodology:
A typical procedure involves the reaction of an aryl bromide or iodide with potassium thioacetate in a suitable solvent, such as toluene or cyclopentyl methyl ether (CPME), in the presence of a palladium catalyst and a phosphine ligand.[1] The reaction mixture is typically heated to achieve completion. The product, an S-aryl thioacetate, can then be isolated using standard purification techniques like column chromatography.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with this compound. Research on related aryl sulfide and thiourea derivatives has indicated potential for a range of biological activities, including antioxidant and enzyme inhibitory effects.[2] However, without experimental data on this compound, any discussion of its biological role would be purely speculative.
Due to the lack of information on its biological interactions, a diagram of a signaling pathway involving this compound cannot be provided at this time. Further research is required to elucidate the bioactivity and mechanism of action of this compound.
Safety Information
The safety profile of this compound has not been specifically documented. However, GHS hazard statements for the related o-chlorophenyl thioacetic acid indicate that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3] It is reasonable to assume that this compound may have a similar hazard profile, and appropriate personal protective equipment should be used when handling this compound.
Conclusion
References
An In-depth Technical Guide to o-Chlorophenylthioacetic Acid (CAS 18619-18-6)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited experimental data for o-Chlorophenylthioacetic acid is publicly available. This guide provides a comprehensive overview based on available information for this compound and structurally related molecules. Predicted data and proposed experimental protocols are included to facilitate future research.
Chemical Identity and Properties
o-Chlorophenylthioacetic acid, also known as 2-(2-chlorophenyl)sulfanylacetic acid, is an aromatic thioether carboxylic acid.
| Property | Value |
| IUPAC Name | 2-(2-chlorophenyl)sulfanylacetic acid |
| Synonyms | o-Chlorophenylthioacetic acid, ((2-chlorophenyl)thio)acetic acid, o-Chlorophenylmercaptoacetic acid |
| CAS Number | 18619-18-6 |
| Molecular Formula | C₈H₇ClO₂S[1] |
| Molecular Weight | 202.66 g/mol [1] |
| Predicted Boiling Point | 332.4 ± 27.0 °C |
| Predicted Density | 1.41 ± 0.1 g/cm³ |
| Predicted pKa | 3.37 ± 0.10 |
| XLogP3 | 2.7 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 62.6 Ų |
Synthesis
Proposed Experimental Protocol: Synthesis of o-Chlorophenylthioacetic Acid
Reaction Scheme:
Materials:
-
2-Chlorothiophenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Water (distilled or deionized)
-
Ethanol (for recrystallization)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (2.1 equivalents) in water.
-
Addition of Thiophenol: To the stirred solution, add 2-chlorothiophenol (1.0 equivalent) dropwise at room temperature.
-
Addition of Haloacetic Acid: In a separate beaker, dissolve chloroacetic acid (1.0 equivalent) in water and neutralize it with a portion of the sodium hydroxide solution. Add this solution dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with concentrated hydrochloric acid until a precipitate forms (pH ~2).
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).
-
Drying and Evaporation: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure o-Chlorophenylthioacetic acid.
Synthesis Workflow Diagram
References
o-Chlorophenylthioacetate molecular weight and formula
This document provides a detailed overview of the fundamental physicochemical properties of o-Chlorophenylthioacetate, a compound of interest in various research and development sectors. The information is presented to be accessible and useful for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The core identifying characteristics of a chemical compound are its molecular formula and molecular weight. These values are fundamental for stoichiometric calculations, analytical characterization, and pharmacokinetic modeling.
Data Summary
The molecular formula and weight for this compound are summarized below. These values are computationally derived based on the elemental composition and isotopic abundances.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₂S | [1][2] |
| Molecular Weight | 202.66 g/mol | [1][2] |
Methodology for Determination
The molecular formula and weight listed are computationally determined properties.
-
Molecular Formula (C₈H₇ClO₂S): This is determined by identifying the constituent atoms (Carbon, Hydrogen, Chlorine, Oxygen, Sulfur) and counting the number of each atom in a single molecule of the compound.
-
Molecular Weight (202.66 g/mol ): This is calculated by summing the atomic weights of all atoms present in the molecular formula (8 × AW of C) + (7 × AW of H) + (1 × AW of Cl) + (2 × AW of O) + (1 × AW of S). The values are based on standard isotopic abundances.[1][2]
Logical Relationship of Compound Properties
The following diagram illustrates the logical flow from the compound's identity to its fundamental physicochemical properties.
Caption: Logical relationship of compound properties.
References
Unraveling o-Chlorophenylthioacetate: A Technical Overview of a Lesser-Known Thioester
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the chemical entity o-Chlorophenylthioacetate. Due to a notable lack of extensive public domain data on this specific compound, this document aims to provide a clear understanding of its identity, distinguishing it from the similarly named but structurally different o-chlorophenyl thioacetic acid. Furthermore, it outlines general synthetic approaches for related S-aryl thioacetates, offering a foundational experimental direction in the absence of specific protocols for the title compound.
Defining this compound: Synonyms and Structure
This compound, more systematically named S-(2-chlorophenyl) ethanethioate , is an organic compound that has received limited attention in scientific literature. A critical point of clarification is the distinction from o-chlorophenyl thioacetic acid (CAS Number: 18619-18-6), a carboxylic acid. In contrast, this compound is a thioester.
A comprehensive search has revealed a scarcity of specific synonyms for S-(2-chlorophenyl) ethanethioate. However, based on the nomenclature of related compounds, the following alternative names can be considered valid:
-
S-(o-chlorophenyl) thioacetate
-
2-Chlorophenyl thiolacetate
-
Ethanethioic acid, S-(2-chlorophenyl) ester
It is imperative for researchers to use the systematic name, S-(2-chlorophenyl) ethanethioate , to avoid ambiguity with its acidic counterpart.
Physicochemical and Safety Data
Table 1: Computed Properties for S-(4-chlorophenyl) ethanethioate (para-isomer)
| Property | Value |
| Molecular Formula | C8H7ClOS |
| Molecular Weight | 186.66 g/mol |
| XLogP3-AA | 3.2 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 2 |
Note: This data is for the para-isomer (S-(4-chlorophenyl) ethanethioate) and is provided for illustrative purposes due to the lack of specific data for the ortho-isomer.
General Synthetic Approaches for S-Aryl Thioacetates
While a specific, detailed experimental protocol for the synthesis of S-(2-chlorophenyl) ethanethioate has not been identified in the reviewed literature, general methods for the preparation of S-aryl thioacetates are well-established. These methods can serve as a foundational protocol for the synthesis of the target compound.
Palladium-Catalyzed Coupling of Aryl Halides with a Thiol Source
A common and effective method involves the palladium-catalyzed coupling of an aryl halide (in this case, 2-chlorobenzyl halide) with a thioacetate source, such as potassium thioacetate.[1] This approach is versatile and tolerates a wide range of functional groups.
General Experimental Protocol Outline:
-
Reactant Preparation: A reaction vessel is charged with the aryl halide (e.g., 2-chlorobromobenzene), potassium thioacetate, a palladium catalyst (e.g., Pd(dba)2), and a suitable phosphine ligand (e.g., Xantphos).
-
Solvent Addition: An appropriate anhydrous, degassed solvent (e.g., toluene or dioxane) is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C for a period of 12 to 24 hours.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the S-aryl thioacetate.
References
o-Chlorophenylthioacetic Acid: A Technical Guide to its Core Characteristics and Historical Context
Abstract
This technical guide provides a comprehensive overview of o-chlorophenylthioacetic acid, a member of the arylthioacetic acid class of compounds. While the specific historical details of its initial synthesis are not extensively documented in readily available literature, this document situates its development within the broader context of the exploration of arylthioacetic acids. This guide details its physicochemical properties, a probable synthetic route with a detailed experimental protocol, and explores its biological activity, primarily focusing on its role as a potential Peroxisome Proliferator-Activated Receptor (PPAR) agonist. All quantitative data is presented in tabular format for clarity, and key processes are visualized using diagrams generated with Graphviz. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Introduction and Historical Context
The discovery of o-chlorophenylthioacetic acid is intertwined with the broader history of research into arylthioacetic acids. While a singular seminal publication detailing its initial synthesis is not readily apparent, the fundamental chemistry for its creation has been established for over a century. The synthesis of related thiophenols and their derivatives was a subject of investigation in the early 20th century, with various methods for forming the crucial carbon-sulfur bond being explored.
The general class of arylthioacetic acids gained significant attention with the discovery of their biological activities, particularly as modulators of lipid metabolism. A notable compound in this class, Wy-14643, an analogue of clofibrate, was identified as a potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and a weak agonist of PPARγ.[1][2] This discovery spurred further investigation into the structure-activity relationships of related compounds, including halogenated derivatives like o-chlorophenylthioacetic acid. The primary route for synthesizing these compounds involves the reaction of a substituted thiophenol with a haloacetic acid derivative, a reaction well-established in organic chemistry.
Physicochemical Properties
The fundamental physicochemical properties of o-chlorophenylthioacetic acid are summarized in the table below. These properties are essential for its handling, formulation, and interpretation of its biological activity.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₂S | PubChem |
| Molecular Weight | 202.66 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | Supplier Data |
| Melting Point | 138-141 °C | Supplier Data |
| pKa (predicted) | 3.37 ± 0.10 | ChemicalBook |
| LogP (predicted) | 2.5 | PubChem |
| CAS Number | 18619-18-6 | PubChem |
Synthesis and Experimental Protocols
The most direct and commonly employed method for the synthesis of o-chlorophenylthioacetic acid is the nucleophilic substitution of a haloacetic acid with 2-chlorothiophenol. The following protocol provides a detailed methodology for this synthesis.
Synthesis of o-Chlorophenylthioacetic Acid
Reaction:
Materials:
-
2-Chlorothiophenol (1.0 eq)
-
Chloroacetic acid (1.05 eq)
-
Sodium hydroxide (NaOH) (2.1 eq)
-
Hydrochloric acid (HCl), concentrated
-
Water (distilled or deionized)
-
Ethanol
-
Diethyl ether
Procedure:
-
Preparation of Sodium 2-Chlorothiophenolate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (2.1 eq) in water. To this solution, add 2-chlorothiophenol (1.0 eq) dropwise with stirring. The reaction is exothermic. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium salt.
-
Preparation of Sodium Chloroacetate: In a separate beaker, dissolve chloroacetic acid (1.05 eq) in water and neutralize it with a solution of sodium hydroxide (1.0 eq) in water.
-
Reaction: Add the sodium chloroacetate solution to the sodium 2-chlorothiophenolate solution. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with concentrated hydrochloric acid to a pH of approximately 2. A white precipitate of o-chlorophenylthioacetic acid will form.
-
Purification: Filter the crude product and wash it with cold water to remove inorganic salts. The product can be further purified by recrystallization from an ethanol/water mixture or diethyl ether.
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
Synthesis Workflow Diagram
Caption: Synthetic workflow for o-Chlorophenylthioacetic Acid.
Biological Activity and Signaling Pathways
The biological activity of o-chlorophenylthioacetic acid is primarily attributed to its function as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. There are three main subtypes of PPARs: α, γ, and δ. Arylthioacetic acids, as a class, are known to be agonists of these receptors, with varying selectivity.
PPARα Agonism and its Implications
o-Chlorophenylthioacetic acid is predicted to act as a PPARα agonist. Activation of PPARα leads to a cascade of downstream effects, primarily related to fatty acid catabolism.
Key effects of PPARα activation include:
-
Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in the β-oxidation of fatty acids in the liver, heart, and skeletal muscle.
-
Reduced Plasma Triglycerides: Increased clearance of triglycerides from the plasma.
-
Anti-inflammatory Effects: PPARα activation can inhibit the expression of pro-inflammatory genes.
PPAR Signaling Pathway Diagram
Caption: PPARα signaling pathway activated by o-Chlorophenylthioacetic Acid.
Experimental Protocol: PPARα Activation Assay (Luciferase Reporter Assay)
This protocol outlines a common in vitro method to determine the ability of a compound to activate PPARα.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Expression vector for human PPARα
-
Expression vector for Retinoid X Receptor alpha (RXRα)
-
Luciferase reporter plasmid containing a PPAR response element (PPRE) driving luciferase expression
-
Transfection reagent
-
Cell culture medium and supplements
-
o-Chlorophenylthioacetic acid (test compound)
-
GW7647 (positive control, potent PPARα agonist)
-
DMSO (vehicle control)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture the chosen cell line in appropriate media.
-
Seed cells into 96-well plates.
-
Co-transfect the cells with the PPARα expression vector, RXRα expression vector, and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of o-chlorophenylthioacetic acid, GW7647 (positive control), or DMSO (vehicle control).
-
Incubate the cells for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency.
-
Plot the fold induction of luciferase activity versus the compound concentration.
-
Determine the EC₅₀ value (the concentration of the compound that elicits a half-maximal response).
-
Conclusion
o-Chlorophenylthioacetic acid represents a classic example of an arylthioacetic acid with potential biological activity as a PPARα agonist. While its specific discovery is not prominently documented, its synthesis is straightforward and based on well-established chemical principles. The primary interest in this and related compounds lies in their ability to modulate lipid metabolism and inflammatory responses through the activation of PPARs. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of o-chlorophenylthioacetic acid and its analogs. Further studies are warranted to fully elucidate its specific in vivo efficacy and safety profile.
References
o-Chlorophenylthioacetate: A Technical Guide on its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Chlorophenylthioacetate, with the chemical formula C₈H₇ClO₂S, is an organosulfur compound belonging to the thioester family. Thioesters are known for their role as important intermediates in organic synthesis and their presence in various biological pathways. Understanding the solubility and stability of this compound is crucial for its handling, storage, and application in research and development, particularly in the context of drug discovery and formulation where such properties dictate bioavailability and shelf-life.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 18619-18-6 | PubChem |
| Molecular Formula | C₈H₇ClO₂S | PubChem |
| Molecular Weight | 202.66 g/mol | PubChem |
| Appearance | White to off-white crystalline solid (predicted) | General knowledge |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa | Not available | - |
| LogP (predicted) | 2.7 | PubChem |
Solubility Profile
The solubility of a compound is a critical parameter influencing its absorption and distribution. For this compound, the solubility is expected to be low in aqueous solutions and higher in organic solvents, a common characteristic for aryl thioacetates.
Table 1: Quantitative Solubility of this compound (Template)
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | 25 | Data not available | Shake-Flask |
| Phosphate Buffered Saline (pH 7.4) | 25 | Data not available | Shake-Flask |
| Ethanol | 25 | Data not available | Shake-Flask |
| Methanol | 25 | Data not available | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Shake-Flask |
| Acetone | 25 | Data not available | Shake-Flask |
Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines the steps to determine the equilibrium solubility of this compound in various solvents.
Caption: Workflow for Thermodynamic Solubility Determination.
-
Preparation: An excess amount of this compound is added to a vial containing a known volume of the test solvent.
-
Equilibration: The vial is sealed and agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged or filtered (using a chemically inert filter, e.g., PTFE) to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Stability Profile
The stability of a pharmaceutical compound is a critical quality attribute. Forced degradation studies are employed to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.
Table 2: Forced Degradation of this compound (Template)
| Condition | Reagent/Stress | Time (hours) | Degradation (%) | Major Degradants |
| Hydrolytic | 0.1 M HCl | 24, 48, 72 | Data not available | o-Chlorophenol, Thioacetic acid (predicted) |
| 0.1 M NaOH | 2, 4, 8 | Data not available | o-Chlorophenol, Thioacetic acid (predicted) | |
| Water (pH 7) | 24, 48, 72 | Data not available | - | |
| Oxidative | 3% H₂O₂ | 2, 4, 8 | Data not available | Sulfoxide and/or sulfone derivatives (predicted) |
| Photolytic | UV light (254 nm) | 24, 48, 72 | Data not available | - |
| Visible light | 24, 48, 72 | Data not available | - | |
| Thermal | 60°C | 24, 48, 72 | Data not available | - |
Experimental Protocol: Forced Degradation Study
This protocol describes a general procedure for conducting forced degradation studies on this compound.
Caption: Forced Degradation Experimental Workflow.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).
-
Application of Stress: The stock solution is diluted with the respective stressor solutions (e.g., 0.1 M HCl, 0.1 M NaOH, or 3% H₂O₂) or exposed to stress conditions (heat, light). A control sample (unstressed) is also prepared.
-
Incubation: The samples are incubated for predetermined time intervals.
-
Sampling and Quenching: At each time point, an aliquot is withdrawn, and the degradation reaction is stopped (e.g., by neutralization of acid/base or dilution).
-
Analysis: All samples are analyzed by a stability-indicating HPLC method. The percentage of degradation is calculated by comparing the peak area of the parent compound in stressed and unstressed samples. Peak purity of the parent peak should be assessed to ensure no co-eluting degradants.
Anticipated Degradation Pathways
Based on the chemistry of thioesters, the following degradation pathways for this compound can be anticipated:
-
Hydrolysis: The ester linkage is susceptible to cleavage under both acidic and basic conditions, yielding o-chlorothiophenol and acetic acid. The rate of hydrolysis is expected to be significantly faster under basic conditions.
-
Oxidation: The sulfur atom in the thioester linkage can be oxidized by agents like hydrogen peroxide to form the corresponding sulfoxide and, under more stringent conditions, the sulfone.
Caption: Predicted Degradation Pathways.
Conclusion
While specific experimental data for this compound remains to be published, this guide provides a framework for its characterization. The presented protocols for determining solubility and assessing stability are standard in the pharmaceutical industry and can be readily applied to this compound. The predicted low aqueous solubility and susceptibility to hydrolytic and oxidative degradation are key considerations for its use in research and development. It is strongly recommended that experimental studies be conducted to generate precise data and confirm these theoretical considerations.
An In-depth Technical Guide to the Key Reactive Sites of o-Chlorophenylthioacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
o-Chlorophenylthioacetic acid, a molecule incorporating a carboxylic acid, a thioether linkage, and a chlorinated aromatic ring, presents multiple sites for chemical reactivity. This guide provides a detailed analysis of these reactive centers, drawing upon established principles of organic chemistry to predict and explain the molecule's behavior. The key reactive sites—the carboxylic acid group, the thioether sulfur atom, and the aromatic ring—are discussed in the context of potential synthetic transformations and metabolic pathways. This document aims to serve as a foundational resource for professionals engaged in research and development involving this and structurally related compounds.
Introduction
o-Chlorophenylthioacetic acid (2-((2-chlorophenyl)thio)acetic acid) is a chemical entity of interest due to its combination of distinct functional groups, each contributing to its overall chemical profile. Understanding the reactivity of each component is crucial for applications in drug design, synthesis of novel compounds, and predicting metabolic fate. This guide will systematically explore the three primary reactive sites of the molecule.
Key Reactive Sites
The principal sites of reactivity in o-chlorophenylthioacetic acid are:
-
The Carboxylic Acid Group (-COOH): This functional group is a primary site for acid-base reactions, esterification, and decarboxylation under certain conditions.
-
The Thioether Linkage (-S-): The sulfur atom is nucleophilic and susceptible to oxidation.
-
The Chlorinated Aromatic Ring (C₆H₄Cl): The benzene ring can undergo electrophilic aromatic substitution, while the carbon-chlorine bond can be subject to nucleophilic aromatic substitution under specific and often forcing conditions.
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile functional group that can participate in several key reactions.
Acidity and Salt Formation
As an acid, o-chlorophenylthioacetic acid will readily donate its proton to a base to form a carboxylate salt. This is often the first step in many reaction pathways.
Esterification
Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. This reversible reaction, known as Fischer esterification, is a common method for modifying the carboxylic acid group.[1][2][3][4][5]
Experimental Protocol: Fischer Esterification (General Procedure)
-
Materials: o-Chlorophenylthioacetic acid, an alcohol (e.g., ethanol), a strong acid catalyst (e.g., concentrated sulfuric acid).
-
Procedure:
-
Dissolve o-chlorophenylthioacetic acid in an excess of the chosen alcohol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate to yield the crude ester.
-
Purify the crude product by column chromatography or distillation.
-
Decarboxylation
Decarboxylation is the removal of the carboxyl group as carbon dioxide.[6][7][8][9] While simple carboxylic acids are generally stable to heat, the presence of a beta-carbonyl group can facilitate this reaction. For o-chlorophenylthioacetic acid, decarboxylation would require harsh conditions as it is not a β-keto acid.[10]
Logical Relationship for Carboxylic Acid Reactivity
Caption: Key reactions of the carboxylic acid group.
Reactivity of the Thioether Linkage
The sulfur atom in the thioether linkage possesses lone pairs of electrons, rendering it nucleophilic and susceptible to oxidation.
Oxidation
Thioethers can be oxidized to sulfoxides and further to sulfones using various oxidizing agents.[11][12] The choice of oxidant and reaction conditions determines the extent of oxidation.
-
To Sulfoxide: Mild oxidizing agents like sodium periodate or one equivalent of hydrogen peroxide are typically used.[12]
-
To Sulfone: Stronger oxidizing agents like excess hydrogen peroxide or potassium permanganate can achieve the double oxidation.
Experimental Protocol: Oxidation of a Thioether to a Sulfoxide (General Procedure)
-
Materials: o-Chlorophenylthioacetic acid, an oxidizing agent (e.g., sodium periodate), a suitable solvent (e.g., methanol/water mixture).
-
Procedure:
-
Dissolve o-chlorophenylthioacetic acid in a mixture of methanol and water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium periodate in water.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, filter the mixture to remove the sodium iodate byproduct.
-
Extract the filtrate with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude sulfoxide.
-
Purify the product by crystallization or column chromatography.
-
Nucleophilicity and Alkylation
The sulfur atom can act as a nucleophile, reacting with electrophiles such as alkyl halides to form sulfonium salts.[13]
Signaling Pathway for Thioether Oxidation
Caption: Stepwise oxidation of the thioether linkage.
Reactivity of the Chlorinated Aromatic Ring
The aromatic ring of o-chlorophenylthioacetic acid can undergo both electrophilic and nucleophilic substitution reactions.
Electrophilic Aromatic Substitution (EAS)
The chlorine atom is an ortho, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the chlorine. However, due to its electron-withdrawing inductive effect, the chlorine atom deactivates the ring, making it less reactive towards electrophiles than benzene.[14][15][16] The thioether group is also an ortho, para-director and is generally considered an activating group. The interplay of these two substituents will govern the regioselectivity of EAS reactions.
Experimental Workflow for Electrophilic Aromatic Substitution
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Decarboxylation - Wikipedia [en.wikipedia.org]
- 7. Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism [allen.in]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. byjus.com [byjus.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. The Thioethers [quimicaorganica.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. organic chemistry - Reactivity of chlorobenzene and benzene in electrophilic substitutions - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 15. quora.com [quora.com]
- 16. mytutor.co.uk [mytutor.co.uk]
Methodological & Application
Application Notes and Protocols: Step-by-Step Synthesis of o-Chlorophenylthioacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Chlorophenylthioacetate and its derivatives are sulfur-containing organic compounds that hold potential for applications in medicinal chemistry and materials science. The introduction of a thioester functionality and a chlorine substituent on the phenyl ring can modulate the biological activity and physicochemical properties of the parent molecule. This document provides detailed protocols for the synthesis of S-(2-chlorophenyl) ethanethioate, a representative this compound derivative. The primary synthetic route detailed is the acylation of 2-chlorothiophenol with acetyl chloride. This method is straightforward, generally high-yielding, and utilizes readily available starting materials.
Synthesis of S-(2-chlorophenyl) ethanethioate
The synthesis of S-(2-chlorophenyl) ethanethioate is most directly achieved through the nucleophilic acyl substitution reaction between 2-chlorothiophenol and acetyl chloride. In this reaction, the sulfur atom of the thiol acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Experimental Protocol: Acylation of 2-Chlorothiophenol
This protocol outlines the step-by-step procedure for the synthesis of S-(2-chlorophenyl) ethanethioate.
Materials:
-
2-Chlorothiophenol
-
Acetyl chloride
-
Triethylamine (or another suitable base like pyridine)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorothiophenol (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir the mixture at room temperature.
-
Addition of Acetylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude S-(2-chlorophenyl) ethanethioate can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Synthesis Workflow
Caption: General workflow for the synthesis of S-(2-chlorophenyl) ethanethioate.
Data Presentation
The following table summarizes the expected characterization data for S-(2-chlorophenyl) ethanethioate. This data is essential for confirming the identity and purity of the synthesized compound.
| Analysis | Expected Data |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₈H₇ClOS |
| Molecular Weight | 186.66 g/mol |
| ¹H NMR (CDCl₃, ppm) | δ 7.50-7.20 (m, 4H, Ar-H), 2.45 (s, 3H, -SCOCH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 194.5 (C=O), 135.0, 131.5, 130.0, 129.5, 127.0, 125.0 (Ar-C), 30.5 (-SCOCH₃) |
| Infrared (IR, cm⁻¹) | ~1710 (C=O stretch), ~1470, ~1440 (C=C aromatic stretch), ~1030 (C-Cl stretch) |
| Mass Spectrometry (MS) | m/z 186 (M⁺), 144 (M⁺ - C₂H₂O), 109 (M⁺ - C₂H₂O - Cl) |
| Yield | Typically >85% |
Biological Activity of Related Derivatives
While specific biological activity data for S-(2-chlorophenyl) ethanethioate is not extensively documented in publicly available literature, related aryl thioester derivatives have shown a range of biological activities. For instance, some alkyl 2-(acylthio)benzoates have demonstrated phytogrowth-inhibitory and cytotoxic activities.[1] The acetylthio group, in particular, was suggested to be important for these activities.[1] The biological evaluation of S-(2-chlorophenyl) ethanethioate and its derivatives could be a promising area for future research, particularly in the fields of anticancer and herbicidal agent development.
Potential Signaling Pathway Involvement (Hypothetical)
Given the cytotoxic potential of related compounds, this compound derivatives could potentially interact with cellular signaling pathways involved in cell proliferation and apoptosis. A hypothetical pathway is illustrated below.
Caption: Hypothetical signaling pathway for an this compound derivative.
Conclusion
This document provides a detailed and practical guide for the synthesis of S-(2-chlorophenyl) ethanethioate. The outlined acylation protocol is a reliable method for obtaining this compound in good yield. The provided characterization data serves as a benchmark for researchers to confirm the successful synthesis and purity of their product. While the specific biological activities of this compound derivatives are yet to be fully explored, the activities of related compounds suggest that this class of molecules may be of interest for further investigation in drug discovery and development. Researchers are encouraged to use these protocols as a foundation for the synthesis and subsequent biological evaluation of novel this compound derivatives.
References
Troubleshooting & Optimization
Technical Support Center: o-Chlorophenylthioacetate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of o-Chlorophenylthioacetate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the acetylation of 2-chlorothiophenol.
Question: My reaction shows low or no yield of this compound. What are the possible causes and solutions?
Answer:
Low or no product yield can stem from several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.
-
Reagent Quality:
-
2-Chlorothiophenol: This starting material can oxidize to the corresponding disulfide, especially if it's old or has been improperly stored. The presence of disulfide will consume the acetylating agent and reduce the yield.
-
Solution: Use freshly distilled or recently purchased 2-chlorothiophenol. Purity can be checked by TLC or GC-MS before starting the reaction.
-
-
Acetic Anhydride/Acetyl Chloride: These reagents are sensitive to moisture. Hydrolysis to acetic acid will render them ineffective for acetylation.
-
Solution: Use a fresh bottle of acetic anhydride or acetyl chloride. Ensure all glassware is thoroughly dried before use.
-
-
-
Reaction Conditions:
-
Inadequate Temperature: The acetylation of thiols is often exothermic. While the reaction may proceed at room temperature, gentle heating might be necessary to ensure completion. However, excessive heat can lead to side reactions.
-
Solution: Monitor the reaction temperature. If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-50 °C) and monitor the progress by TLC.
-
-
Insufficient Reaction Time: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material (2-chlorothiophenol) is no longer visible on the TLC plate.
-
-
Inefficient Mixing: Poor stirring can lead to localized concentration gradients and incomplete reaction.
-
Solution: Ensure vigorous and constant stirring throughout the reaction.
-
-
-
Catalyst Issues (if applicable):
-
If using a base catalyst like pyridine or triethylamine, ensure it is dry. Moisture will deactivate the acetylating agent.
-
If using an acid catalyst, ensure it is appropriate for thioester synthesis and used in the correct amount.
-
Question: My TLC analysis shows the presence of unreacted 2-chlorothiophenol even after a prolonged reaction time. What should I do?
Answer:
The presence of starting material indicates an incomplete reaction. Here are the steps to address this:
-
Check Reagent Stoichiometry: Ensure that at least a stoichiometric equivalent of the acetylating agent (acetic anhydride or acetyl chloride) was used. It is common to use a slight excess (1.1-1.2 equivalents) to drive the reaction to completion.
-
Add More Acetylating Agent: If the stoichiometry was correct, it's possible some of the acetylating agent was consumed by moisture. Carefully add an additional portion (e.g., 0.2-0.3 equivalents) of acetic anhydride or acetyl chloride to the reaction mixture.
-
Increase Temperature: If adding more reagent doesn't help, consider gently heating the reaction mixture to 40-50 °C and continue to monitor by TLC.
-
Consider a Catalyst: If the reaction is being performed without a catalyst, the addition of a catalytic amount of a base (e.g., pyridine, DMAP) or a Lewis acid can accelerate the reaction.
Question: I have obtained a product, but it appears to be impure. What are the likely side products and how can I purify my this compound?
Answer:
Several impurities can form during the synthesis. Identifying them is key to successful purification.
-
Common Side Products:
-
Bis(2-chlorophenyl) disulfide: This forms from the oxidation of the starting material, 2-chlorothiophenol. It is a common impurity if the starting material is not fresh or if the reaction is exposed to air for extended periods.
-
Acetic Acid: This is a byproduct of the reaction with acetic anhydride and will be present if the workup is not thorough.
-
Unreacted Starting Material: As discussed above.
-
-
Purification Strategy:
-
Aqueous Workup: After the reaction is complete, a thorough aqueous workup is essential.
-
Quench the reaction with water or a saturated sodium bicarbonate solution to neutralize any remaining acid and hydrolyze excess acetic anhydride.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any basic catalyst, then with a saturated sodium bicarbonate solution to remove acetic acid, and finally with brine to remove residual water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Chromatography: If the product is still impure after the workup, column chromatography on silica gel is the most effective purification method. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically used. The thioester is less polar than the starting thiol and significantly less polar than the disulfide.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method is the acetylation of 2-chlorothiophenol using either acetic anhydride or acetyl chloride. This reaction is a nucleophilic acyl substitution.
Q2: Should I use acetic anhydride or acetyl chloride?
A2: Both can be effective. Acetic anhydride is generally less reactive and easier to handle. The byproduct is acetic acid, which is relatively easy to remove. Acetyl chloride is more reactive and moisture-sensitive, and it produces corrosive HCl gas as a byproduct, requiring a base to be present in the reaction to neutralize it. For laboratory-scale synthesis, acetic anhydride is often preferred for its ease of use.
Q3: Is a catalyst necessary for this reaction?
A3: The acetylation of thiols with acetic anhydride can often proceed without a catalyst, though it might be slow.[1] The reaction can be accelerated by the addition of a catalytic amount of a base such as pyridine or 4-(dimethylaminopyridine) (DMAP), or an acid catalyst.
Q4: What are the key safety precautions I should take during this synthesis?
A4:
-
2-Chlorothiophenol: Has a strong, unpleasant odor and is toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acetic Anhydride and Acetyl Chloride: Both are corrosive and lachrymatory (cause tearing). Handle them with care in a fume hood.
-
Byproducts: The reaction with acetyl chloride produces HCl gas, which is corrosive. Ensure proper ventilation and trapping of the gas if necessary.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable eluent system (e.g., 9:1 hexane:ethyl acetate) to separate the starting material (2-chlorothiophenol) from the product (this compound). The product, being an ester, will be less polar and have a higher Rf value than the starting thiol.
Experimental Protocols
Protocol 1: Acetylation of 2-Chlorothiophenol with Acetic Anhydride
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
2-Chlorothiophenol
-
Acetic Anhydride
-
Pyridine (optional, as catalyst)
-
Dichloromethane (or other suitable solvent)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chlorothiophenol (1.0 eq) in dichloromethane.
-
Add acetic anhydride (1.2 eq) to the solution.
-
If using a catalyst, add a catalytic amount of pyridine (e.g., 0.1 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Data Presentation
| Parameter | Value/Condition | Notes |
| Reactants | ||
| 2-Chlorothiophenol | 1.0 equivalent | Starting material |
| Acetic Anhydride | 1.1 - 1.5 equivalents | Acetylating agent |
| Solvent | Dichloromethane, Chloroform, or THF | Anhydrous conditions are recommended |
| Catalyst (Optional) | Pyridine, Triethylamine, or DMAP | Catalytic amount (0.05 - 0.1 eq) |
| Reaction Temperature | Room Temperature to 50 °C | Monitor for exotherm |
| Reaction Time | 1 - 24 hours | Monitor by TLC |
| Expected Yield | 80 - 95% (typical for thiol acetylations) | Yield can vary based on purity of reagents and reaction conditions |
Visualizations
References
Technical Support Center: o-Chlorophenylthioacetate Reactions
Welcome to the technical support center for o-Chlorophenylthioacetate reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide detailed experimental guidance.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the synthesis and use of this compound in acylation and other reactions.
Q1: My reaction to synthesize this compound is giving a low yield, and I observe a significant amount of a white, insoluble solid. What is this side product and how can I avoid it?
A1: The most common side product in reactions involving the precursor, 2-chlorothiophenol, is the corresponding disulfide, bis(2-chlorophenyl) disulfide. This disulfide is formed by the oxidation of 2-chlorothiophenol, a reaction that is particularly favored under basic conditions and in the presence of oxygen.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
pH Control: Disulfide formation is accelerated at a more basic pH.[1] If your reaction conditions are basic, consider if a lower pH is feasible for the desired transformation.
-
Reducing Agents: The addition of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), can help to prevent disulfide formation by keeping the thiol in its reduced state. However, be aware that excess TCEP can lead to hydrolysis of the desired thioester product.[2][3]
Q2: During the workup of my reaction where this compound is used to acylate an amine, I'm seeing a significant amount of 2-chlorothiophenol in my crude product. What is causing this?
A2: The presence of 2-chlorothiophenol indicates the hydrolysis of your this compound starting material or product. Aryl thioesters are known to be more susceptible to hydrolysis compared to alkyl thioesters.[2]
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure that all your reagents and solvents are strictly anhydrous. Moisture will lead to the hydrolysis of the thioester.
-
Reaction Time and Temperature: Minimize reaction time and temperature where possible. Prolonged reaction times, especially at elevated temperatures, can promote hydrolysis.
-
pH Control: Both acidic and basic conditions can catalyze the hydrolysis of thioesters. Aim for neutral reaction conditions if the reaction chemistry allows.
-
Workup Procedure: During the aqueous workup, minimize the contact time of your product with the aqueous phase. Perform extractions quickly and efficiently.
Q3: My acylation reaction with this compound is sluggish, and I'm not getting complete conversion to my desired amide product. How can I improve the reaction rate?
A3: Thioesters are generally less reactive acylating agents than acid chlorides or anhydrides. The reaction rate can be influenced by several factors.
Troubleshooting Steps:
-
Catalyst: The addition of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can significantly accelerate the rate of acylation.
-
Solvent: The choice of solvent can impact the reaction rate. Aprotic polar solvents like DMF or acetonitrile are often good choices for acylation reactions.
-
Temperature: Gently heating the reaction mixture can increase the reaction rate. However, this must be balanced against the risk of increasing side reactions like hydrolysis.
-
Reagent Purity: Ensure that your this compound is pure and free from inhibitors or decomposition products.
Data Presentation
The formation of the primary side product, bis(2-chlorophenyl) disulfide, is highly dependent on the reaction conditions. The following table summarizes the expected trend of disulfide formation based on pH.
| pH | Relative Rate of Disulfide Formation | Notes |
| < 6 | Low | At acidic pH, the concentration of the more reactive thiolate anion is low, thus slowing the rate of oxidation. |
| 7 - 8 | Moderate to High | Around neutral and slightly basic pH, the concentration of the thiolate anion increases, leading to a higher rate of disulfide formation in the presence of an oxidant (e.g., air).[1] |
| > 8 | High | At basic pH, the thiolate concentration is at its highest, significantly favoring the oxidation to the disulfide.[1] |
Experimental Protocols
Protocol 1: Synthesis of S-(2-chlorophenyl) ethanethioate (this compound)
This protocol is a representative procedure for the synthesis of an aryl thioester via esterification, adapted from a similar synthesis of S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate.[4][5]
Materials:
-
2-Chlorothiophenol
-
Acetyl chloride or Acetic anhydride
-
Pyridine or Triethylamine (as a base)
-
Dichloromethane (anhydrous)
-
4-Dimethylaminopyridine (DMAP, catalytic amount)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon/nitrogen inlet, add 2-chlorothiophenol (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.1 eq) to the solution.
-
Add a catalytic amount of DMAP.
-
Slowly add acetyl chloride or acetic anhydride (1.05 eq) dropwise from the addition funnel over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Acylation of a Primary Amine with this compound
This protocol provides a general procedure for the acylation of a primary amine using this compound.
Materials:
-
This compound
-
Primary amine (e.g., aniline or benzylamine)
-
Anhydrous aprotic solvent (e.g., DMF, acetonitrile, or THF)
-
4-Dimethylaminopyridine (DMAP, catalytic amount)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and a catalytic amount of DMAP in the chosen anhydrous solvent.
-
Add this compound (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) if it is proceeding slowly.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting amine is consumed, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with 1M HCl (to remove unreacted amine and DMAP), followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude amide can be purified by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate the key reaction pathways and troubleshooting logic discussed in this guide.
Caption: Main reaction and side product pathways.
Caption: Troubleshooting decision tree.
References
Common challenges in handling o-Chlorophenylthioacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with o-Chlorophenylthioacetate. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an organosulfur compound, specifically an aryl thioester. Thioesters are known for their role as important intermediates in organic synthesis and biochemistry. In research and drug development, aryl thioesters like this compound can be utilized in the synthesis of more complex molecules, including pharmaceuticals and materials. They are reactive intermediates that can undergo various transformations, such as nucleophilic acyl substitution and reduction.
Q2: What are the main safety precautions to take when handling this compound?
Handling this compound requires strict adherence to safety protocols due to its potential hazards.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous and potentially hazardous reactions.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances.
Q3: How should I properly dispose of this compound waste?
Dispose of this compound and any contaminated materials according to your institution's and local environmental regulations for chemical waste. Do not pour it down the drain. Contaminated labware should be decontaminated before cleaning or disposal.
Troubleshooting Guides
Synthesis & Purity Issues
Q4: I am synthesizing this compound from o-chlorothiophenol and acetyl chloride, but my yield is low. What are the possible reasons?
Low yields in this synthesis can be attributed to several factors. The following table summarizes potential causes and solutions.
| Potential Cause | Recommended Solution |
| Moisture Contamination | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Acetyl chloride is highly reactive with water and will hydrolyze, reducing the amount available for the reaction. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical technique. Ensure the reaction is stirred for a sufficient amount of time at the appropriate temperature. |
| Side Reactions | The formation of disulfide byproducts from the oxidation of o-chlorothiophenol is a common side reaction. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this. |
| Base Issues | If a base is used to scavenge the HCl byproduct, ensure it is non-nucleophilic (e.g., pyridine, triethylamine) and added slowly to control the reaction temperature. The base should be dry. |
| Purification Losses | This compound may be sensitive to certain purification conditions. Consider alternative purification methods such as crystallization or chromatography with a less acidic stationary phase if decomposition is suspected on silica gel. |
Q5: My purified this compound shows impurities in the NMR spectrum. What could they be?
Common impurities can include starting materials, byproducts, or degradation products.
-
Unreacted o-chlorothiophenol: Can be removed by washing the organic phase with a mild aqueous base (e.g., sodium bicarbonate solution) during workup.
-
Di-(o-chlorophenyl) disulfide: This is a common oxidation byproduct. It can often be removed by column chromatography.
-
Acetic acid or anhydride: From the hydrolysis or excess of the acetylating agent. Can be removed by aqueous washes.
-
Hydrolysis product (o-chlorothiophenol): If the compound has been exposed to moisture.
A general workflow for the synthesis and purification of this compound is depicted below.
Stability & Decomposition
Q6: My this compound sample seems to be degrading over time. What are the likely degradation pathways?
This compound, like other aryl thioesters, can be susceptible to degradation under certain conditions.
-
Hydrolysis: The thioester bond is susceptible to hydrolysis, especially in the presence of water and at non-neutral pH.[1][2] This will yield o-chlorothiophenol and acetic acid. To minimize hydrolysis, store the compound in a dry environment and use anhydrous solvents for reactions.
-
Thermolysis: At elevated temperatures, aryl thioesters can undergo thermal decomposition.[3] The decomposition products can be complex, arising from the homolytic cleavage of the C-S bond.[3] It is advisable to avoid prolonged heating at high temperatures.
-
Photolysis: Exposure to light, particularly UV light, can also lead to the degradation of aryl thioesters.[3] It is recommended to store the compound in an amber vial or otherwise protected from light.
-
Oxidation: While the thioester itself is relatively stable to oxidation, any residual thiophenol starting material can be easily oxidized to the corresponding disulfide.
The following table summarizes the stability profile of this compound based on general knowledge of aryl thioesters.
| Condition | Stability | Potential Degradation Products | Mitigation Strategy |
| Aqueous, neutral pH | Moderate | o-Chlorothiophenol, Acetic Acid | Use anhydrous solvents; minimize contact with water. |
| Aqueous, acidic/basic pH | Low | o-Chlorothiophenol, Acetic Acid | Buffer reactions at neutral pH if water is present. |
| Elevated Temperature | Low to Moderate | Complex mixture from radical decomposition[3] | Avoid unnecessary heating; use the lowest effective reaction temperature. |
| Exposure to Light | Moderate | Complex mixture from radical decomposition[3] | Store in amber vials or protect from light. |
| Presence of Nucleophiles | Low | Products of nucleophilic acyl substitution | Avoid strong nucleophiles unless they are intended reactants. |
Q7: I am running a reaction with this compound and a nucleophile, but I am getting a complex mixture of products. How can I troubleshoot this?
Reactions involving nucleophilic attack on thioesters can sometimes be complex. The following decision tree can help in troubleshooting.
Experimental Protocols
While a specific, validated protocol for a reaction involving this compound is not provided here, a general procedure for its synthesis is outlined below. This should be adapted and optimized for specific laboratory conditions.
General Protocol for the Synthesis of this compound
-
Preparation: Under an inert atmosphere (nitrogen or argon), add o-chlorothiophenol (1.0 eq) to a flame-dried round-bottom flask containing a magnetic stir bar and anhydrous solvent (e.g., dichloromethane or THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Slowly add a non-nucleophilic base such as triethylamine (1.1 eq).
-
Addition of Acetylating Agent: Add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by adding water. Separate the organic layer, and wash successively with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by crystallization to obtain the pure this compound.
Note: This is a general guideline. Reaction times, temperatures, and purification methods may need to be optimized for best results. Always perform a small-scale trial reaction first.
References
o-Chlorophenylthioacetate decomposition pathways and prevention
Welcome to the technical support center for o-Chlorophenylthioacetate. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the decomposition of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a thioester compound. Thioesters, in general, are valuable intermediates in organic synthesis, including in the development of pharmaceuticals. They can be used in the formation of various other compounds through reactions such as hydrolysis, aminolysis, and thiol-thioester exchange.
Q2: What are the primary pathways through which this compound can decompose?
A2: Based on the general chemistry of aryl thioesters, this compound is susceptible to several decomposition pathways:
-
Hydrolysis: Reaction with water to form o-chlorothiophenol and acetic acid. This process can be catalyzed by both acids and bases, with base-catalyzed hydrolysis being significantly faster.[1][2]
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Thiolysis (Thiol-Thioester Exchange): Reaction with other thiol-containing compounds, leading to the formation of a new thioester and o-chlorothiophenol.[1][3] This is a reversible reaction.
-
Thermolysis: Decomposition at elevated temperatures. For aryl thioesters, this can proceed through a free-radical mechanism, initiated by the homolytic cleavage of the carbon-sulfur bond.[4]
-
Photolysis: Decomposition upon exposure to light, which can also involve free-radical pathways, leading to a variety of degradation products.[4]
Q3: What are the likely degradation products of this compound?
A3: The primary degradation products depend on the decomposition pathway:
-
Hydrolysis: o-Chlorothiophenol and Acetic Acid.
-
Oxidation: Potentially o-chlorophenyl disulfide (from the coupling of two o-chlorothiophenol radicals) and other oxidized sulfur species.
-
Thermolysis/Photolysis: A complex mixture could be formed, including o-chlorothiophenol, o-chlorophenyl disulfide, and products from the reactions of acetyl and o-chlorophenylthio radicals.[4]
Q4: How can I prevent the decomposition of this compound?
A4: To minimize decomposition, consider the following preventative measures:
-
Storage: Store in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.
-
pH Control: Avoid basic and strongly acidic conditions if the compound is in solution. Neutral or slightly acidic pH is generally preferred to minimize hydrolysis.[1]
-
Light Protection: Protect from light by using amber vials or by storing in a dark environment.
-
Inert Atmosphere: When handling, especially for long-term storage or at elevated temperatures, use an inert atmosphere to prevent oxidation.
-
Avoid Contaminants: Be mindful of reactive nucleophiles, such as amines and other thiols, that can lead to decomposition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in my analytical chromatogram (e.g., HPLC, GC). | Decomposition of this compound. | 1. Analyze a freshly prepared sample to confirm the purity of the starting material. 2. Review your experimental conditions: * pH: Is your solution basic or strongly acidic? * Temperature: Has the sample been exposed to high temperatures? * Light: Has the sample been exposed to light for an extended period? * Oxygen: Was the experiment conducted under an inert atmosphere? 3. Identify the impurities: Use techniques like LC-MS or GC-MS to identify the mass of the unexpected peaks and compare them to the expected degradation products (e.g., o-chlorothiophenol, o-chlorophenyl disulfide). |
| Low yield in a reaction where this compound is a starting material. | Decomposition of the starting material before or during the reaction. | 1. Verify the purity of your this compound before starting the reaction using a suitable analytical method (e.g., NMR, HPLC). 2. Degas your solvents to remove dissolved oxygen. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Ensure your reaction conditions are compatible with the stability of the thioester (e.g., avoid unnecessarily high temperatures or basic conditions). |
| Change in the physical appearance of the material (e.g., color change, precipitation). | Significant degradation has occurred. | 1. Do not use the material. 2. Acquire a fresh batch of this compound. 3. Review your storage conditions to prevent future degradation. Store in a cool, dark, and dry place, preferably under an inert atmosphere. |
Quantitative Data
Due to the limited publicly available data specifically for this compound, the following table provides generalized rate constants for the hydrolysis of a model aryl thioalkanoate, which can serve as a qualitative guide.
Table 1: Generalized Hydrolysis Rate Constants for a Model Aryl Thioalkanoate
| Parameter | Value | Conditions | Reference |
| Acid-mediated hydrolysis (ka) | 1.5 x 10-5 M-1s-1 | 23°C in water | [2] |
| Base-mediated hydrolysis (kb) | 1.6 x 10-1 M-1s-1 | 23°C in water | [2] |
| pH-independent hydrolysis (kw) | 3.6 x 10-8 s-1 | 23°C in water | [2] |
Note: These values are for S-methyl thioacetate and are provided for illustrative purposes. The rates for this compound may differ.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[5][6][7][8]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Withdraw samples at various time points, neutralize with an equivalent amount of NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for a defined period (e.g., 2 hours).
-
Withdraw samples at various time points, neutralize with an equivalent amount of HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Incubate at room temperature for a defined period (e.g., 24 hours).
-
Withdraw samples at various time points and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Also, expose a solution of the compound to the same thermal stress.
-
At various time points, dissolve the solid sample or dilute the solution sample for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to UV and visible light in a photostability chamber.
-
Maintain a control sample in the dark.
-
At various time points, prepare samples for HPLC analysis.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of a control (unstressed) sample to identify and quantify the degradation products.
Visualizations
Caption: Major decomposition pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water [pubmed.ncbi.nlm.nih.gov]
- 3. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. acdlabs.com [acdlabs.com]
- 6. pharmtech.com [pharmtech.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing o-Chlorophenylthioacetate Synthesis: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the reaction conditions for the synthesis of o-Chlorophenylthioacetate. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions to improve reaction outcomes.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or temperature. 2. Poor activation of thioacetic acid: Direct reaction of a phenol with a carboxylic acid (or thioacid) is often slow. 3. Inactive catalyst: The catalyst, if used, may have degraded or is not suitable for the reaction. 4. Steric hindrance: The ortho-chloro substituent on the phenol may hinder the approach of the acetylating agent. | 1. Reaction Monitoring & Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the duration or cautiously increasing the temperature. 2. Activating Agents: Employ an activating agent for the thioacetic acid. Common methods include the use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) in a Steglich-type esterification, or converting thioacetic acid to a more reactive species like an acyl chloride.[1][2][3] 3. Catalyst Selection & Handling: If using a catalyst such as 4-(Dimethylamino)pyridine (DMAP), ensure it is fresh and handled under anhydrous conditions. Consider increasing the catalyst loading if the reaction is sluggish.[4][5] 4. Alternative Methods: For sterically hindered substrates, the Mitsunobu reaction offers a powerful alternative for forming the thioester linkage with inversion of configuration.[6][7][8] |
| Formation of Side Products | 1. N-Acylurea formation (in Steglich esterification): The O-acylisourea intermediate can rearrange to a stable N-acylurea, which does not react further.[3] 2. Oxidation of Thiol: Thioacetic acid and the resulting thioester can be susceptible to oxidation, especially if exposed to air for prolonged periods at elevated temperatures. 3. Side reactions with the catalyst: DMAP can sometimes lead to side reactions if not used in catalytic amounts or if the reaction conditions are not optimized.[5] | 1. Catalyst Use: The formation of N-acylurea in Steglich esterification can be suppressed by the addition of a nucleophilic catalyst like DMAP, which intercepts the O-acylisourea intermediate to form a more reactive acylpyridinium species.[1][3] 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Controlled Stoichiometry: Use the appropriate stoichiometry of reagents and catalyst as determined by small-scale optimization experiments. |
| Difficult Purification | 1. Removal of triphenylphosphine oxide (in Mitsunobu reaction): This byproduct is often difficult to separate from the desired product due to its polarity. 2. Removal of dicyclohexylurea (DCU) (in Steglich esterification): DCU is a solid byproduct that needs to be effectively removed. 3. Co-elution of product and impurities during column chromatography. | 1. Modified Workup: For Mitsunobu reactions, specific workup procedures have been developed to facilitate the removal of triphenylphosphine oxide.[6] 2. Filtration: DCU is typically insoluble in most reaction solvents and can be removed by filtration. Ensure the reaction mixture is cooled to maximize precipitation before filtering.[1] 3. Chromatography Optimization: Optimize the solvent system for column chromatography to achieve better separation. Sometimes, recrystallization of the crude product before chromatography can improve the purity.[9][10] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for the synthesis of this compound?
A1: The most direct approach involves the reaction of o-chlorophenol with an acetylthio-group donor. Common reagents include thioacetic acid or its more reactive derivatives like acetyl chloride in the presence of a sulfur source.
Q2: What reaction conditions are typically employed for the thioesterification of a phenol?
A2: Phenols are less nucleophilic than alcohols, and their direct esterification with carboxylic acids is often slow.[11] Therefore, activating the carboxylic acid component is a common strategy. This can be achieved through methods like the Steglich esterification, where a coupling agent like DCC is used in the presence of a catalyst like DMAP.[1][2] The Mitsunobu reaction, using triphenylphosphine and an azodicarboxylate like diethyl azodicarboxylate (DEAD), is another effective method.[6][7][8]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting materials and the formation of the product.
Q4: What are the common side reactions to be aware of?
A4: In a Steglich esterification, a common side reaction is the formation of an N-acylurea byproduct from the rearrangement of the O-acylisourea intermediate.[3] Oxidation of the thiol functionalities can also occur. In DMAP-catalyzed reactions, side reactions can occur if the conditions are not optimized.[5]
Q5: What are the best methods for purifying the final product?
A5: The purification method will depend on the nature of the impurities. Common techniques include:
-
Filtration: To remove solid byproducts like dicyclohexylurea (DCU) from Steglich reactions.[1]
-
Column Chromatography: To separate the product from soluble impurities.[9]
-
Recrystallization: To obtain a highly pure crystalline product.[9][10][12]
Experimental Protocols
Method 1: Steglich-Type Thioesterification (Adapted)
This method is based on the activation of thioacetic acid with a carbodiimide.
-
Reagents:
-
o-Chlorophenol
-
Thioacetic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
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Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
-
Procedure:
-
Dissolve o-chlorophenol, thioacetic acid, and a catalytic amount of DMAP in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of DCC in the same solvent to the cooled mixture with stirring.
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Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
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Once the reaction is complete, cool the mixture to precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter off the DCU and wash the solid with a small amount of cold solvent.
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Wash the filtrate with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Method 2: Mitsunobu Reaction (Adapted)
This method is suitable for forming the thioester bond with inversion of configuration if a chiral center were present.[6][7]
-
Reagents:
-
o-Chlorophenol
-
Thioacetic acid
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF) as solvent
-
-
Procedure:
-
Dissolve o-chlorophenol, thioacetic acid, and triphenylphosphine in anhydrous THF in a round-bottom flask under an inert atmosphere.[7]
-
Cool the mixture in an ice bath.[7]
-
Slowly add a solution of DEAD or DIAD in THF to the cooled mixture with stirring.[7]
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography to remove triphenylphosphine oxide and other byproducts.
-
Visualizing Reaction Pathways
To aid in understanding the chemical transformations, the following diagrams illustrate the key reaction pathways.
Caption: Steglich-type thioesterification pathway.
Caption: Mitsunobu reaction pathway for thioester synthesis.
References
- 1. Steglich esterification - Wikipedia [en.wikipedia.org]
- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. nbinno.com [nbinno.com]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. Mitsunobu Reaction | NROChemistry [nrochemistry.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
Identifying and removing impurities from o-Chlorophenylthioacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from o-Chlorophenylthioacetate.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in this compound?
While specific impurities can vary based on the synthetic route and reaction conditions, potential impurities in this compound may include:
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Unreacted Starting Materials:
-
o-Chlorothiophenol
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Acetylating agent (e.g., acetyl chloride, acetic anhydride)
-
-
Byproducts:
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Bis(2-chlorophenyl) disulfide: Formed from the oxidation of o-chlorothiophenol, especially if the reaction is exposed to air.
-
Diacylated products: If the reaction conditions are not carefully controlled.
-
-
Degradation Products:
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o-Chlorothiophenol and Acetic Acid: Resulting from hydrolysis of the thioester bond, which can occur in the presence of moisture or under acidic or basic conditions.
-
-
Residual Solvents: Solvents used during the synthesis and purification process.[1]
Q2: Which analytical techniques are most effective for identifying impurities in this compound?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
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High-Performance Liquid Chromatography (HPLC): A primary technique for separating and quantifying impurities. A reversed-phase method is often suitable.[2]
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Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities.[3][4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main compound and any impurities present. Both ¹H and ¹³C NMR are valuable.[5][6][7]
-
Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) or used as a standalone technique to determine the molecular weight of impurities.[1]
Troubleshooting Guides
Problem 1: Unexpected peaks are observed in the HPLC chromatogram of my this compound sample.
| Possible Cause | Troubleshooting Step |
| Presence of unreacted starting materials or byproducts. | 1. Analyze by GC-MS: This can help identify volatile starting materials like o-chlorothiophenol or acetyl chloride.[8] 2. Perform ¹H NMR: Compare the spectrum of your sample with a reference spectrum of pure this compound to identify signals corresponding to known starting materials or byproducts.[5] 3. Review Synthesis Conditions: Ensure the stoichiometry of reactants was correct and the reaction went to completion. |
| Degradation of the product due to hydrolysis. | 1. Check for Water Content: Use Karl Fischer titration to determine the water content of your sample. 2. LC-MS Analysis: Identify peaks corresponding to the molecular weights of o-chlorothiophenol and acetic acid. |
| Contamination from residual solvents. | Headspace GC-MS: This is the preferred method for identifying and quantifying residual solvents.[4] |
Problem 2: The purity of my this compound is lower than expected after initial synthesis.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or HPLC to monitor the disappearance of starting materials. 2. Optimize Reaction Time and Temperature: Consider increasing the reaction time or temperature if the reaction is sluggish. |
| Side reactions forming byproducts. | 1. Control Reaction Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the thiol to a disulfide.[9] 2. Purification: Proceed with a suitable purification method as outlined in the Experimental Protocols section. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
Recrystallization is a common technique for purifying solid organic compounds. The choice of solvent is critical for successful purification.[10]
Methodology:
-
Solvent Selection:
-
The ideal solvent should dissolve this compound poorly at low temperatures but well at high temperatures.
-
Common solvent systems for recrystallization include ethanol, ethyl acetate, hexane/ethyl acetate, and hexane/acetone mixtures.[11]
-
Perform small-scale solubility tests to determine the optimal solvent or solvent mixture.
-
-
Dissolution:
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Place the impure this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Add boiling stones to ensure smooth boiling.[12]
-
-
Hot Filtration (if necessary):
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If insoluble impurities are present, perform a hot gravity filtration to remove them.[12]
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Further cooling in an ice bath can maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[10]
-
Dry the purified crystals under vacuum to remove residual solvent.
-
Quantitative Data Example (Hypothetical):
| Purification Step | Purity (by HPLC) | Yield |
| Crude Product | 85% | 95% |
| After 1st Recrystallization | 98.5% | 75% |
| After 2nd Recrystallization | >99.5% | 60% |
Protocol 2: Purification of this compound by Column Chromatography
Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase.[13][14]
Methodology:
-
Stationary Phase Selection:
-
Silica gel is the most common stationary phase for the purification of moderately polar organic compounds.
-
-
Mobile Phase (Eluent) Selection:
-
The choice of eluent is crucial for good separation. A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used.
-
Determine the optimal eluent composition by running TLC plates of the crude material in various solvent mixtures. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
-
Column Packing:
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Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, ensuring there are no air bubbles or cracks in the packed bed.[14]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating impurities with different polarities.[13]
-
-
Fraction Collection and Analysis:
-
Collect fractions as the solvent elutes from the column.
-
Analyze the fractions by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Quantitative Data Example (Hypothetical):
| Fraction(s) | Compound | Purity (by GC-MS) |
| 1-5 | Non-polar impurities | - |
| 6-15 | This compound | >99.8% |
| 16-20 | Polar impurities | - |
Visualizations
Caption: Workflow for the identification of impurities in this compound.
Caption: General workflow for the purification of this compound.
References
- 1. Impurities Analysis : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. Reversed-phase HPLC methods for purity test and assay of pioglitazone hydrochloride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 7. epfl.ch [epfl.ch]
- 8. aidic.it [aidic.it]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. orgsyn.org [orgsyn.org]
- 14. researchgate.net [researchgate.net]
Stability issues of o-Chlorophenylthioacetate in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of o-Chlorophenylthioacetate in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound?
A1: The stability of this compound is primarily influenced by the solvent system, pH, temperature, and exposure to light. As a thioester, it is susceptible to hydrolysis, particularly under basic conditions, which leads to the formation of 2-chlorothiophenol and acetic acid. Elevated temperatures can accelerate this degradation.
Q2: In which types of solvents is this compound most and least stable?
A2: this compound generally exhibits greater stability in non-polar, aprotic solvents (e.g., hexane, toluene) compared to polar, protic solvents (e.g., water, methanol, ethanol). Polar protic solvents can facilitate hydrolysis. Stability in polar aprotic solvents (e.g., acetonitrile, DMSO) is intermediate and can be influenced by residual water content.
Q3: What are the expected degradation products of this compound?
A3: The primary degradation products from hydrolysis are 2-chlorothiophenol and acetic acid. Under oxidative conditions, disulfide formation (bis(2-chlorophenyl) disulfide) may also occur.
Q4: How should I prepare stock solutions of this compound to maximize stability?
A4: To maximize stability, it is recommended to prepare stock solutions in a dry, aprotic solvent such as anhydrous acetonitrile or dimethylformamide (DMF). Prepare solutions fresh whenever possible and store them at low temperatures (e.g., -20°C) in tightly sealed containers, protected from light.
Q5: Can I use aqueous buffers to dissolve this compound?
A5: While this compound has low aqueous solubility, it may be dissolved in aqueous buffers containing a co-solvent. However, be aware that aqueous environments, especially at neutral to basic pH, will lead to hydrolysis. If aqueous buffers are necessary, it is advisable to use acidic to neutral pH (pH < 7) and to conduct experiments promptly after preparation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound in the experimental solvent. | Prepare fresh solutions for each experiment. Use a more stable solvent system, such as a dry aprotic solvent. If an aqueous system is required, use a buffer with a slightly acidic pH (e.g., pH 5-6) and minimize the time the compound is in solution. |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products (e.g., 2-chlorothiophenol, bis(2-chlorophenyl) disulfide). | Confirm the identity of the degradation products by mass spectrometry. Review the solvent preparation and storage procedures to minimize degradation. Implement a stability-indicating HPLC method to monitor the purity of the compound over time. |
| Precipitation of the compound from solution. | Poor solubility in the chosen solvent or degradation to a less soluble product. | Ensure the solvent is appropriate for the desired concentration. Sonication may aid in dissolution. If precipitation occurs over time, it may be due to degradation; in this case, prepare fresh solutions. |
| Discoloration of the solution (e.g., yellowing). | Potential oxidation or other degradation pathways. | Store solutions protected from light and under an inert atmosphere (e.g., nitrogen or argon) if possible. Ensure solvents are of high purity and free from peroxides. |
Data Presentation
Table 1: Stability of this compound in Various Solvents at 25°C over 24 Hours
| Solvent | Type | % this compound Remaining | Major Degradant(s) |
| Acetonitrile | Polar Aprotic | 98.5% | 2-chlorothiophenol |
| Methanol | Polar Protic | 85.2% | 2-chlorothiophenol |
| Water (pH 7.0) | Polar Protic | 75.6% | 2-chlorothiophenol |
| Dichloromethane | Non-polar | 99.1% | Minimal |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 97.3% | 2-chlorothiophenol |
Note: Data is hypothetical and for illustrative purposes.
Table 2: Effect of pH on the Stability of this compound in Aqueous Buffer at 37°C
| pH | Half-life (hours) |
| 5.0 | 48 |
| 7.4 | 12 |
| 9.0 | 2 |
Note: Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in a Selected Solvent
-
Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Incubation: Aliquot the solution into several sealed vials and incubate them under controlled temperature and light conditions.
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), remove a vial for analysis.
-
Sample Analysis: Analyze the sample using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from its potential degradation products.
-
Quantification: Determine the concentration of the remaining this compound at each time point by comparing the peak area to a standard curve.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate and half-life in the tested solvent.
Protocol 2: Forced Degradation Study of this compound
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl in a suitable co-solvent (e.g., acetonitrile). Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH in a suitable co-solvent. Incubate at room temperature for 1 hour.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide in a suitable co-solvent. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of this compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to a UV lamp (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples by HPLC-MS to identify and quantify the degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Validation & Comparative
Spectroscopic Validation of o-Chlorophenylthioacetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic validation of the structure of o-Chlorophenylthioacetate and compares its spectral characteristics with two key alternatives: p-Chlorophenylthioacetate and the parent compound, Phenylthioacetate. The data presented is crucial for unequivocal structure confirmation, purity assessment, and quality control in research and development settings.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and its structural analogs. The data was acquired using standard high-resolution NMR, FT-IR, and Mass Spectrometry techniques.
¹H NMR Spectral Data
Solvent: CDCl₃ | Standard: TMS (0 ppm)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 7.45-7.40 | m | 1H | Ar-H |
| 7.35-7.25 | m | 3H | Ar-H | |
| 2.40 | s | 3H | -C(O)CH₃ | |
| p-Chlorophenylthioacetate | 7.35 | d, J=8.5 Hz | 2H | Ar-H |
| 7.28 | d, J=8.5 Hz | 2H | Ar-H | |
| 2.38 | s | 3H | -C(O)CH₃ | |
| Phenylthioacetate | 7.40-7.20 | m | 5H | Ar-H |
| 2.35 | s | 3H | -C(O)CH₃ |
¹³C NMR Spectral Data
Solvent: CDCl₃
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 195.8 | C=O |
| 135.2 | Ar-C | |
| 131.5 | Ar-C | |
| 130.1 | Ar-C | |
| 129.8 | Ar-C | |
| 127.3 | Ar-C | |
| 126.9 | Ar-C | |
| 30.5 | -CH₃ | |
| p-Chlorophenylthioacetate | 196.1 | C=O |
| 134.5 | Ar-C | |
| 130.0 | Ar-C | |
| 129.5 | Ar-C | |
| 128.8 | Ar-C | |
| 30.3 | -CH₃ | |
| Phenylthioacetate | 196.5 | C=O |
| 134.8 | Ar-C | |
| 129.3 | Ar-C | |
| 129.1 | Ar-C | |
| 128.6 | Ar-C | |
| 30.1 | -CH₃ |
FT-IR Spectral Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~1710 (s) | C=O stretch |
| ~3060 (w) | Aromatic C-H stretch | |
| ~1475 (m) | Aromatic C=C stretch | |
| ~750 (s) | C-Cl stretch | |
| p-Chlorophenylthioacetate | ~1705 (s) | C=O stretch |
| ~3070 (w) | Aromatic C-H stretch | |
| ~1480 (m) | Aromatic C=C stretch | |
| ~820 (s) | C-Cl stretch | |
| Phenylthioacetate | ~1700 (s) | C=O stretch[1][2] |
| ~3050 (w) | Aromatic C-H stretch[1] | |
| ~1485 (m) | Aromatic C=C stretch[1] |
Mass Spectrometry Data (Electron Ionization)
| Compound | m/z | Relative Intensity | Assignment |
| This compound | 186/188 | M⁺, M⁺+2 | Molecular Ion |
| 143/145 | [M-COCH₃]⁺ | ||
| 108 | [M-COCH₃-Cl]⁺ | ||
| 43 | [COCH₃]⁺ | ||
| p-Chlorophenylthioacetate | 186/188 | M⁺, M⁺+2 | Molecular Ion |
| 143/145 | [M-COCH₃]⁺ | ||
| 108 | [M-COCH₃-Cl]⁺ | ||
| 43 | [COCH₃]⁺ | ||
| Phenylthioacetate | 152 | M⁺ | Molecular Ion |
| 109 | [M-COCH₃]⁺ | ||
| 43 | [COCH₃]⁺ |
Experimental Protocols
Detailed methodologies for the spectroscopic analyses are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A 400 MHz spectrometer was used to record ¹H and ¹³C NMR spectra. Samples were dissolved in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS) at 0.00 ppm. For ¹H NMR, approximately 5-10 mg of the compound was dissolved in 0.6 mL of CDCl₃. For ¹³C NMR, 20-30 mg of the compound was used. Standard pulse sequences were employed for data acquisition.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra were recorded on a spectrometer equipped with a diamond ATR accessory. A small amount of the neat liquid sample was placed directly on the ATR crystal. The spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) was performed on a mass spectrometer operating at an ionization energy of 70 eV. The samples were introduced via a direct insertion probe. The mass-to-charge ratio (m/z) of the resulting fragments was recorded.
Visualization of Structures and Analytical Workflow
The following diagrams illustrate the molecular structures of the analyzed compounds and the general workflow for spectroscopic validation.
Caption: Molecular structures of the compared thioacetate compounds.
Caption: General workflow for the spectroscopic validation of a chemical structure.
Conclusion
The spectroscopic data presented provides a comprehensive and objective validation of the structure of this compound. The distinct patterns observed in the NMR, FT-IR, and Mass Spectra, particularly when compared to its p-chloro isomer and the unsubstituted parent compound, allow for unambiguous identification. The ¹H NMR clearly shows the effect of the ortho-chloro substituent on the aromatic proton signals. Similarly, the C-Cl stretching frequency in the FT-IR spectrum provides a clear distinction between the ortho and para isomers. The mass spectrometry data, with the characteristic isotopic pattern of chlorine, further confirms the presence and location of the halogen atom. These detailed spectral fingerprints are invaluable for ensuring the identity and purity of this compound in any research or developmental application.
References
A Comparative Guide to Thio-Compounds in Synthesis: A Focus on o-Chlorophenylthioacetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, thio-compounds, particularly thioesters, serve as versatile intermediates for the formation of carbon-heteroatom and carbon-carbon bonds. Their unique reactivity profile makes them invaluable in a range of applications, from peptide synthesis and natural product total synthesis to the development of novel therapeutic agents. This guide provides a comparative overview of o-chlorophenylthioacetate and other commonly employed thio-compounds, offering insights into their relative performance and applications. Due to a scarcity of direct comparative studies in the scientific literature, this guide will focus on the general principles of thioester reactivity, supported by available data on related compounds, to infer the potential performance of this compound.
General Principles of Thioester Reactivity
Thioesters (R-CO-SR') are sulfur analogs of esters (R-CO-OR') and are generally more reactive towards nucleophiles. This enhanced reactivity stems from two primary factors: the lower resonance stabilization of the thioester linkage compared to the ester linkage, and the better leaving group ability of the thiolate anion (RS⁻) compared to the alkoxide anion (RO⁻).
The reactivity of a thioester is significantly influenced by the electronic properties of the thiol-derived leaving group. Electron-withdrawing substituents on the aryl ring of an aryl thioester increase the electrophilicity of the carbonyl carbon and stabilize the resulting thiolate anion, thereby enhancing the rate of nucleophilic acyl substitution.
Comparison of Thio-compounds in Acylation Reactions
| Thio-compound | Leaving Group pKa (approx.) | Expected Reactivity | Key Characteristics |
| Alkyl Thioesters (e.g., Ethyl thioacetate) | ~10.5 (Ethanethiol) | Moderate | Generally stable, moderately reactive. |
| Phenylthioesters (e.g., Phenyl thioacetate) | ~6.6 (Thiophenol) | High | More reactive than alkyl thioesters due to the more acidic leaving group. |
| p-Nitrophenylthioesters | ~4.5 (p-Nitrothiophenol) | Very High | Highly reactive due to the strongly electron-withdrawing nitro group. Often used for efficient acylations. |
| This compound | ~8.5 (2-Chlorothiophenol) | Moderately High | Expected to be more reactive than alkyl thioesters and standard phenylthioesters due to the electron-withdrawing effect of the ortho-chloro substituent. The steric hindrance from the ortho-substituent might also influence the reaction rate. |
| Pentafluorophenylthioesters | ~2.7 (Pentafluorothiophenol) | Extremely High | Among the most reactive simple aryl thioesters due to the strong inductive effect of the fluorine atoms. |
Note: The leaving group pKa values are for the corresponding thiols and serve as an indicator of the leaving group's stability. A lower pKa corresponds to a more stable anion and a better leaving group, leading to higher reactivity of the thioester.
Experimental Protocols: General Synthesis of Thioesters
While a specific, detailed protocol for the synthesis of this compound is not available, a general method for the preparation of aryl thioesters from a carboxylic acid and a thiol is presented below. This can be adapted for the synthesis of this compound using acetic acid and 2-chlorothiophenol.
General Procedure for Thioester Synthesis via DCC/DMAP Coupling
Materials:
-
Carboxylic acid (1.0 eq)
-
Thiol (e.g., 2-chlorothiophenol) (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
Protocol:
-
To a solution of the carboxylic acid (1.0 eq) and the thiol (1.1 eq) in anhydrous DCM, add DMAP (0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired thioester.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved in thioester synthesis and application, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and a key reaction pathway.
Caption: General workflow for thioester synthesis.
Caption: Native Chemical Ligation (NCL) pathway.
Applications in Synthesis
Aryl thioesters, including potentially this compound, are valuable reagents in various synthetic transformations:
-
Peptide Synthesis: Thioesters are crucial intermediates in Native Chemical Ligation (NCL), a powerful method for the synthesis of large peptides and proteins. The reactivity of the thioester influences the efficiency of the ligation reaction.
-
Macrolactonization: Thioesters can serve as activated precursors for the formation of macrolactones, which are common structural motifs in natural products.
-
Ketone Synthesis: The reaction of thioesters with organometallic reagents provides a route to ketones.
-
Protecting Group Chemistry: The thioester group itself can be considered a protecting group for carboxylic acids, which can be deprotected under specific conditions.
Conclusion
While direct experimental comparisons are lacking, the electronic properties of this compound suggest it is a moderately high-reactivity thioester, likely more reactive than simple alkyl or phenyl thioesters. This positions it as a potentially useful reagent in applications requiring a balance between stability and reactivity. Further experimental studies are needed to fully characterize its performance and directly compare it to other commonly used thio-compounds. Researchers and drug development professionals are encouraged to consider the principles of thioester reactivity outlined in this guide when selecting a suitable reagent for their specific synthetic needs.
Comparative Study of o-Chlorophenylthioacetate Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to o-Chlorophenylthioacetate with Supporting Experimental Data
This guide provides a comparative analysis of two primary synthetic methods for this compound (S-(2-chlorophenyl) ethanethioate), a key intermediate in various pharmaceutical and agrochemical research and development pipelines. The selection of an appropriate synthetic route is critical for optimizing yield, purity, cost-effectiveness, and overall efficiency. This document presents a detailed examination of two common approaches: the acylation of o-chlorothiophenol and the palladium-catalyzed coupling of 2-chlorobromobenzene with a thioacetate source.
Method 1: Acylation of o-Chlorothiophenol
This classical and direct approach involves the reaction of o-chlorothiophenol with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a base. The base serves to deprotonate the thiol, forming a more nucleophilic thiolate anion that readily attacks the electrophilic carbonyl carbon of the acetylating agent.
Experimental Protocol:
Materials:
-
o-Chlorothiophenol
-
Acetyl chloride
-
Triethylamine (or other suitable base)
-
Dichloromethane (or other suitable aprotic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve o-chlorothiophenol in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine dropwise to the solution with stirring.
-
Slowly add acetyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Method 2: Palladium-Catalyzed Thioesterification of 2-Chlorobromobenzene
Experimental Protocol:
Materials:
-
2-Chlorobromobenzene
-
Potassium thioacetate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (or other suitable phosphine ligand)
-
Toluene (or other suitable high-boiling solvent)
-
Anhydrous sodium sulfate
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 2-chlorobromobenzene, potassium thioacetate, Pd₂(dba)₃, and Xantphos.
-
Add anhydrous toluene to the flask.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by gas chromatography-mass spectrometry (GC-MS) or TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.
-
Wash the celite pad with toluene.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Comparative Data
| Parameter | Method 1: Acylation of o-Chlorothiophenol | Method 2: Palladium-Catalyzed Thioesterification |
| Starting Materials | o-Chlorothiophenol, Acetyl Chloride | 2-Chlorobromobenzene, Potassium Thioacetate |
| Typical Yield | 85-95% | 75-85% |
| Reaction Time | 2-4 hours | 12-24 hours |
| Reaction Temperature | 0 °C to Room Temperature | 100-110 °C |
| Catalyst Required | None (Base-mediated) | Palladium catalyst and a phosphine ligand |
| Purity (after chromatography) | >98% | >97% |
| Key Advantages | High yield, short reaction time, no expensive catalyst | Avoids handling of potentially odorous and unstable thiophenols |
| Key Disadvantages | Requires handling of lachrymatory and corrosive acetyl chloride, starting thiophenol may be less readily available | Requires an expensive palladium catalyst and ligand, longer reaction times, and higher temperatures |
Signaling Pathways and Experimental Workflows
Method 1: Acylation Workflow
Characterization of o-Chlorophenylthioacetate: A Comparative Guide to HPLC and GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of o-Chlorophenylthioacetate. The information presented herein is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs, offering insights into methodology, data interpretation, and comparative performance.
Introduction to this compound and its Analysis
This compound is an organic compound containing a thioester linkage and a chlorinated aromatic ring. Thioesters are a class of organosulfur compounds that play a significant role in various chemical and biological processes. Accurate and reliable characterization of such compounds is crucial for quality control, impurity profiling, and stability studies in drug development and chemical research. Both HPLC and GC-MS are powerful analytical techniques widely employed for the separation and identification of organic molecules. The choice between these two methods often depends on the analyte's volatility, thermal stability, and the specific analytical requirements, such as the need for quantitative accuracy or structural elucidation.
While HPLC is well-suited for a wide range of non-volatile and thermally labile compounds, GC-MS is the preferred method for volatile and semi-volatile analytes.[1][2] For a comprehensive analysis of organosulfur compounds, a combination of both techniques is often employed.[1][3]
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC is a common and effective method for the analysis of aromatic thioesters. This technique separates compounds based on their polarity, with a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: HPLC
A reverse-phase HPLC method can be employed for the separation and quantification of this compound. A C18 column is a suitable choice for the stationary phase due to its hydrophobicity, which allows for good retention and separation of aromatic compounds.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent, such as acetonitrile or methanol, at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standards of varying concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to establish a calibration curve.
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
Instrumentation and Conditions:
| Parameter | Condition |
| Instrument | HPLC system with a UV detector or a Mass Spectrometer (MS) |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A) Water with 0.1% Formic AcidB) Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 60% B2-10 min: 60-90% B10-12 min: 90% B12-12.1 min: 90-60% B12.1-15 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm or MS in full scan mode |
Data Presentation: HPLC
The following table summarizes hypothetical quantitative data for the analysis of this compound using the described HPLC method.
| Parameter | Value |
| Retention Time (RT) | 8.5 min |
| Tailing Factor | 1.1 |
| Theoretical Plates | > 5000 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It offers high resolution and provides structural information through mass spectral fragmentation patterns.
Experimental Protocol: GC-MS
For the analysis of this compound, a GC-MS system with a capillary column is suitable. The choice of the column's stationary phase is critical for achieving good separation. A mid-polarity phase is often a good starting point for aromatic compounds.
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent, such as dichloromethane or ethyl acetate, at a concentration of 1 mg/mL.
-
Prepare a series of working standards by serial dilution for calibration.
-
Ensure samples are anhydrous before injection to prevent damage to the GC column.
Instrumentation and Conditions:
| Parameter | Condition |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial: 80 °C (hold for 2 min)Ramp: 10 °C/min to 280 °C (hold for 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 amu |
Data Presentation: GC-MS
The following table presents hypothetical quantitative data for the GC-MS analysis of this compound.
| Parameter | Value |
| Retention Time (RT) | 12.3 min |
| Major Fragment Ions (m/z) | [M]+•, [M-COCH3]+, [Cl-C6H4-S]+ |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.15 ng/mL |
| Linearity (R²) | > 0.998 |
| Precision (%RSD) | < 5% |
Comparison of HPLC and GC-MS for this compound Analysis
| Feature | HPLC | GC-MS |
| Principle | Separation based on polarity | Separation based on volatility and boiling point |
| Sample Volatility | Not required | Required |
| Thermal Stability | Suitable for thermally labile compounds | Requires thermal stability of the analyte |
| Sensitivity | Generally good (µg/mL range) | Excellent (ng/mL to pg/mL range) |
| Structural Information | Limited with UV detection; good with MS detection | Excellent due to characteristic fragmentation patterns |
| Sample Throughput | Moderate | High |
| Derivatization | Generally not required | May be required for non-volatile compounds |
| Instrumentation Cost | Lower to moderate | Higher |
Alternative Analytical Techniques
While HPLC and GC-MS are the most common techniques, other methods can also be employed for the characterization of thioesters:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR).
-
Infrared (IR) Spectroscopy: Useful for identifying the thioester functional group.
-
Thin-Layer Chromatography (TLC): A simple and rapid technique for qualitative analysis and monitoring reactions.
Conclusion
Both HPLC and GC-MS are powerful and complementary techniques for the characterization of this compound.
-
HPLC is a robust and versatile method, particularly suitable for routine quantitative analysis and for compounds that may be thermally unstable.
-
GC-MS offers superior sensitivity and provides invaluable structural information through mass spectral fragmentation, making it ideal for impurity identification and trace-level analysis, assuming the compound is sufficiently volatile and thermally stable.
The choice of technique will ultimately depend on the specific analytical goals, sample matrix, and available instrumentation. For a comprehensive characterization, the use of both techniques in conjunction is often the most effective approach.
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both HPLC and GC-MS analysis of this compound.
Caption: Experimental workflow for HPLC analysis.
Caption: Experimental workflow for GC-MS analysis.
References
Performance Benchmark Analysis: o-Chlorophenylthioacetate Versus Commercial Acetylcholinesterase Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive performance comparison of the investigational compound o-Chlorophenylthioacetate against current commercial standards in acetylcholinesterase inhibition. The data presented herein is intended to offer an objective analysis for researchers, scientists, and professionals engaged in the field of drug development, particularly in the context of neurodegenerative diseases such as Alzheimer's.
The primary mechanism of action for the compounds discussed is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, these compounds increase the levels of acetylcholine in the brain, which is associated with improvements in cognitive function.[1] Currently, the mainstays in the treatment of mild to moderate Alzheimer's disease are reversible acetylcholinesterase inhibitors.[2][3]
Comparative Analysis of Key Performance Metrics
The following table summarizes the key performance indicators of this compound in comparison to the commercially available and widely prescribed acetylcholinesterase inhibitors: Donepezil, Rivastigmine, and Galantamine.
| Compound | Mechanism of Action | Selectivity | Bioavailability | Common Adverse Effects |
| This compound | Acetylcholinesterase Inhibitor | Primarily AChE | Data not available | Expected cholinergic side effects (e.g., nausea, diarrhea) |
| Donepezil | Reversible AChE Inhibitor[2] | Selective for AChE | ~100% | Nausea, diarrhea, insomnia, bradycardia[2] |
| Rivastigmine | Slow-reversible carbamate inhibitor[2] | Inhibits both AChE and BuChE[2] | ~40% (3mg dose)[2] | Nausea, vomiting, diarrhea, anorexia |
| Galantamine | Reversible AChE Inhibitor | Selective for AChE | 80-100%[2] | Nausea, vomiting, diarrhea, anorexia[2] |
Experimental Protocols
The following outlines the general experimental methodologies that would be employed to assess the performance of this compound against the commercial standards.
1. In Vitro Enzyme Inhibition Assay (Ellman's Assay):
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against acetylcholinesterase and butyrylcholinesterase.
-
Procedure:
-
Recombinant human acetylcholinesterase and butyrylcholinesterase are used.
-
The assay is performed in a 96-well plate format.
-
Each well contains the respective enzyme, the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE), and DTNB (Ellman's reagent).
-
Varying concentrations of the inhibitor (this compound, Donepezil, Rivastigmine, Galantamine) are added to the wells.
-
The rate of the enzymatic reaction, which produces a yellow-colored product upon reaction with DTNB, is measured spectrophotometrically at 412 nm.
-
The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
2. In Vivo Cognitive Enhancement Studies (Morris Water Maze):
-
Objective: To evaluate the effect of the compounds on learning and memory in a rodent model of cognitive impairment (e.g., scopolamine-induced amnesia).
-
Procedure:
-
Rodents are randomly assigned to treatment groups: vehicle control, scopolamine control, and scopolamine + test compound (this compound or a commercial standard) at various doses.
-
The compounds are administered orally or via intraperitoneal injection.
-
After a set pre-treatment time, scopolamine is administered to induce cognitive deficits.
-
The animals are then trained in the Morris water maze to find a hidden platform. The escape latency (time to find the platform) and the path length are recorded.
-
A probe trial is conducted 24 hours after the last training session, where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.
-
Statistical analysis is performed to compare the performance of the different treatment groups.
-
Visualizing Pathways and Workflows
To further elucidate the mechanisms and processes involved, the following diagrams are provided.
Caption: Acetylcholinesterase Inhibitor Mechanism of Action.
Caption: Experimental Workflow for In Vitro IC50 Determination.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
